molecular formula C23H18N6O3S3 B2894433 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 477535-19-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Cat. No. B2894433
CAS RN: 477535-19-6
M. Wt: 522.62
InChI Key: RCNIVCGHNYGHLM-UHFFFAOYSA-N
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Description

The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole group, a thiazole group, a sulfamoyl group, and an amide group .


Molecular Structure Analysis

The benzothiazole and thiazole groups in the compound are heterocyclic aromatic compounds, which means they contain a ring structure with alternating single and double bonds, and this ring contains at least one atom that is not carbon . The sulfamoyl group contains a sulfur atom bonded to two oxygen atoms and an amine group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The benzothiazole and thiazole groups might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar amide and sulfamoyl groups might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives have been studied for their antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3S3/c24-11-3-13-29(14-4-12-25)35(31,32)17-9-7-16(8-10-17)21(30)28-23-27-19(15-33-23)22-26-18-5-1-2-6-20(18)34-22/h1-2,5-10,15H,3-4,13-14H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNIVCGHNYGHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

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